2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide
Description
Properties
IUPAC Name |
2-(oxan-4-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c21-20(22,23)16-3-1-14(2-4-16)5-9-25-19(26)15-6-10-24-18(13-15)28-17-7-11-27-12-8-17/h1-4,6,10,13,17H,5,7-9,11-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMNMXSZWUBSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20F3N3O2
- Molecular Weight : 363.36 g/mol
- CAS Number : 1211758-75-6
The compound features a tetrahydropyran moiety, a trifluoromethyl group, and an isonicotinamide structure, which are known to influence its biological activity.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of isonicotinamide are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study involving related compounds demonstrated that they could effectively target KRAS mutant tumor cell lines, suggesting a potential application in cancer therapy .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the MEK/ERK pathway.
- Apoptosis Induction : These compounds may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
Case Studies
- Study on KRAS Mutant Cell Lines : A study highlighted the efficacy of a related compound in suppressing pMEK levels and inhibiting proliferation in KRAS mutant cell lines. The compound demonstrated favorable pharmacokinetic properties, making it a candidate for further development .
- In Vivo Studies : In xenograft models, similar tetrahydropyran-containing compounds showed promising results in reducing tumor size and enhancing survival rates compared to controls. These findings underscore the potential therapeutic applications of this chemical class .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights structural variations among the target compound and analogues:
Key Structural and Functional Insights
Core Heterocycle Variations
- Pyridine vs. Pyrimidine: The target compound’s pyridine core (isonicotinamide) differs from GW 842166X’s pyrimidine structure .
- Thiazole vs. CF₃-Phenethyl : The thiazole substituent in introduces polarity and π-stacking capacity, contrasting with the CF₃-phenethyl group in the target compound, which prioritizes hydrophobicity and membrane permeability.
Substituent Effects
- Tetrahydro-2H-pyran (THP) Moieties : Common in , and , the THP group provides conformational rigidity and moderate polarity, balancing solubility and bioavailability.
Pharmacokinetic and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide?
- Methodology : Begin with retrosynthetic analysis to break the molecule into fragments: the isonicotinamide core, tetrahydro-2H-pyran-4-yl ether, and 4-(trifluoromethyl)phenethylamine. Use coupling reactions (e.g., amide bond formation via HATU/DIPEA) to assemble the fragments. Protect reactive groups (e.g., the hydroxyl group in tetrahydro-2H-pyran-4-ol with a silyl ether) to prevent side reactions. AI-driven synthesis tools (e.g., Template_relevance Reaxys or Pistachio) can predict feasible routes and optimize stepwise yields .
- Validation : Confirm intermediates via LC-MS and H/C NMR, focusing on the trifluoromethyl singlet (~δ -62 ppm in F NMR) and pyran ring protons (δ 3.5–4.5 ppm) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor degradation products. Compare retention times and mass spectra (via LC-MS) to identify hydrolysis or oxidation byproducts (e.g., cleavage of the ether or amide bond) .
- Data Interpretation : Calculate degradation kinetics (e.g., or Arrhenius plots) to predict shelf-life. Note that the trifluoromethyl group enhances metabolic stability but may increase susceptibility to photodegradation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for the tetrahydro-2H-pyran moiety be resolved?
- Methodology : For NMR ambiguity (e.g., overlapping signals in δ 3.5–4.5 ppm), use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations. Compare with X-ray data to confirm chair vs. boat conformations of the pyran ring. Computational chemistry tools (DFT or molecular dynamics simulations) can model preferred conformations in solution vs. solid state .
- Case Study : In related tetrahydropyran derivatives, chair conformations dominate in nonpolar solvents, while polar solvents may induce slight distortions .
Q. What strategies optimize the yield of the amide coupling step while minimizing racemization?
- Methodology : Screen coupling reagents (e.g., HATU vs. EDCI/HOBt) and bases (DIPEA vs. DMAP) in anhydrous DMF or DCM. Maintain low temperatures (0–5°C) to suppress racemization. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiopurity. If racemization occurs, switch to coupling via active esters (e.g., pentafluorophenyl ester) .
- Data-Driven Adjustment : A study on similar amides showed HATU/DIPEA at 0°C achieved >95% yield with <1% racemization .
Q. How do structural modifications (e.g., replacing trifluoromethyl with cyano) affect target binding in molecular docking studies?
- Methodology : Synthesize analogs (e.g., 4-cyanophenethyl variant) and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform docking simulations (AutoDock Vina or Schrödinger) using protein structures (e.g., kinase domains). Analyze interactions (e.g., hydrophobic contacts with trifluoromethyl vs. hydrogen bonds with cyano) .
- Contradiction Analysis : While trifluoromethyl enhances lipophilicity, cyano may introduce polar interactions but reduce membrane permeability. Balance logP and ligand efficiency metrics .
Methodological Resources
- Synthesis Planning : Use AI tools (Reaxys, Pistachio) for retrosynthetic pathways .
- Analytical Validation : Combine NMR (H, C, F), LC-MS, and X-ray crystallography for structural confirmation .
- Stability Protocols : Follow ICH guidelines for forced degradation studies .
- Computational Modeling : Employ Gaussian or MOE for conformational analysis and docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
